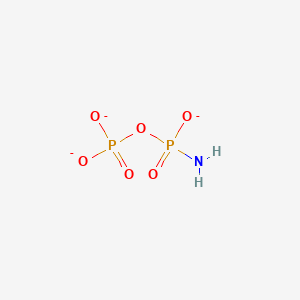
Amidodiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidodiphosphate is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of phosphoric acid where one of the oxygen atoms is replaced by an imido group (NH). This substitution imparts distinct characteristics to the compound, making it valuable in biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidodiphosphate can be synthesized through a one-pot amidophosphorylation-hydrolysis process. This involves the reaction of diamidophosphate with nucleoside monophosphates to form nucleoside amidophosphates, which can then be converted to nucleoside triphosphates . Another method involves the substitution of hexachlorobisphosphazonium salts to produce imidodiphosphates .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting phosphoric acid derivatives with ammonia or amines under controlled conditions. The process typically involves high temperatures and pressures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: Amidodiphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The imido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Typically involves nucleophiles such as amines or alcohols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various functionalized phosphates .
Scientific Research Applications
Amidodiphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amidodiphosphate involves its ability to interact with various molecular targets. In biological systems, it can act as a substrate for enzymes such as DNA polymerase, facilitating the polymerization of nucleic acids . The imido group enhances its reactivity, allowing it to participate in a range of biochemical processes. Additionally, this compound can form stable complexes with metal ions, which are crucial for its activity in catalytic and industrial applications .
Comparison with Similar Compounds
Amidodiphosphate is unique compared to other phosphorus-containing compounds due to the presence of the imido group. Similar compounds include:
Phosphoric Acid: Lacks the imido group and has different reactivity and applications.
Diamidophosphate: Contains two imido groups, making it more reactive in certain contexts.
Imidodiphosphorimidates: Another derivative with distinct catalytic properties.
Properties
CAS No. |
129888-71-7 |
|---|---|
Molecular Formula |
H2NO6P2-3 |
Molecular Weight |
173.97 g/mol |
IUPAC Name |
amino(phosphonatooxy)phosphinate |
InChI |
InChI=1S/H5NO6P2/c1-8(2,3)7-9(4,5)6/h(H3,1,2,3)(H2,4,5,6)/p-3 |
InChI Key |
AWCLSMOLDVSOGM-UHFFFAOYSA-K |
Canonical SMILES |
NP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
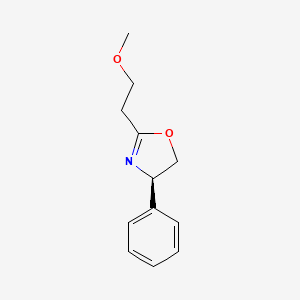

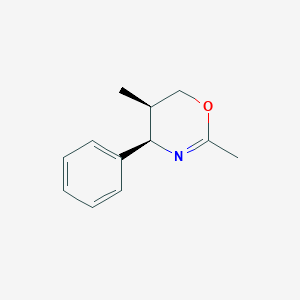
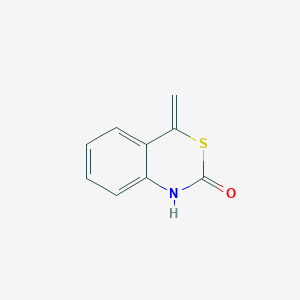
![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
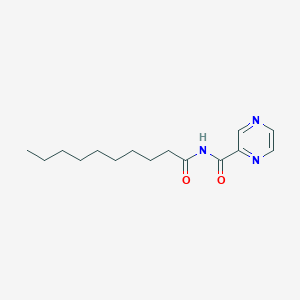


![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)




